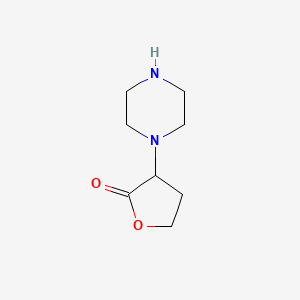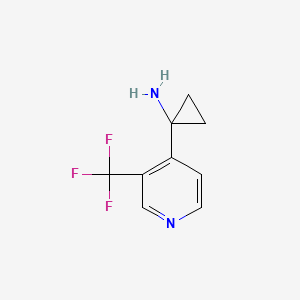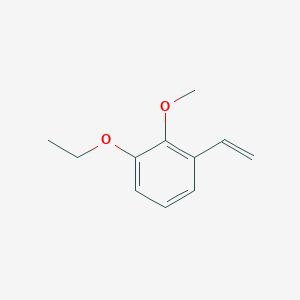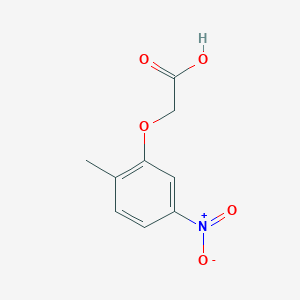
2-(2-Methyl-5-nitrophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-5-nitrophenoxy)acetic acid is an organic compound with a molecular formula of C9H9NO5 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-methyl-5-nitrophenoxy) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitrophenoxy)acetic acid typically involves the nitration of 2-methylphenol followed by etherification and subsequent carboxylation. The nitration process introduces a nitro group at the 5-position of the methylphenol ring. This is followed by the etherification of the nitrated compound with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same steps as the laboratory synthesis but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-Methyl-5-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-(2-Methyl-5-aminophenoxy)acetic acid.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2-(2-Methyl-5-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(2-Methyl-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound can also act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions.
類似化合物との比較
Similar Compounds
2-Nitrophenoxyacetic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methylphenoxyacetic acid: Similar structure but lacks the nitro group at the 5-position.
Uniqueness
2-(2-Methyl-5-nitrophenoxy)acetic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
2-(2-methyl-5-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChIキー |
SQIHAZJIWBYKJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
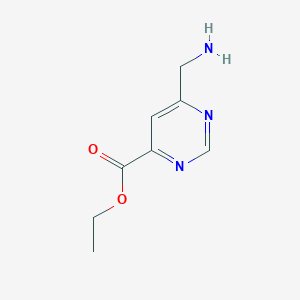

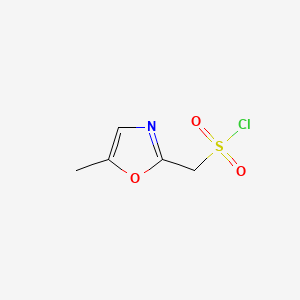
![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)

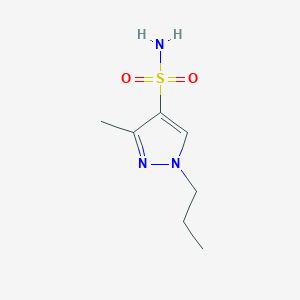
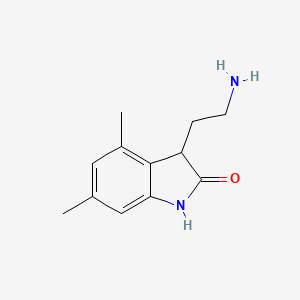
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)

